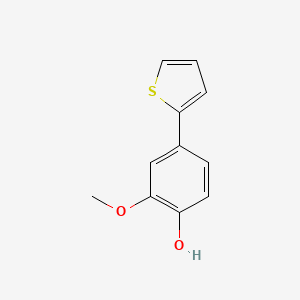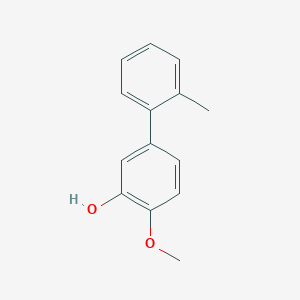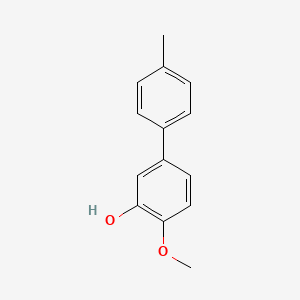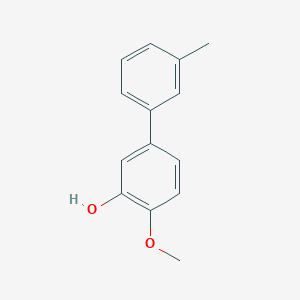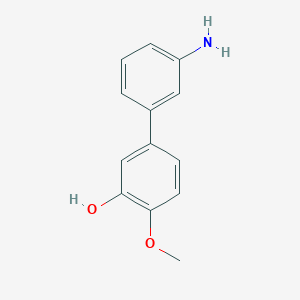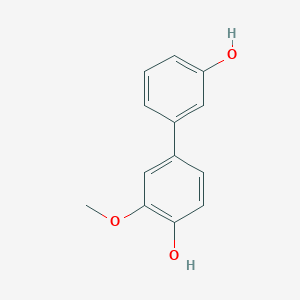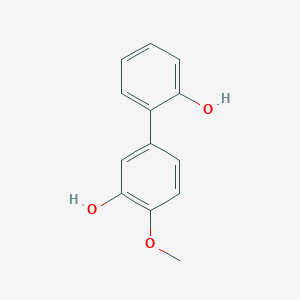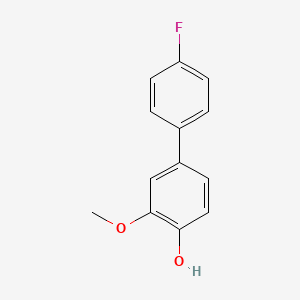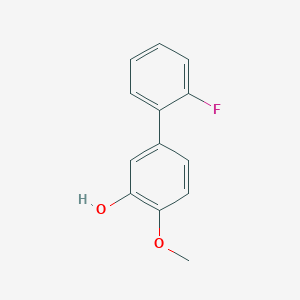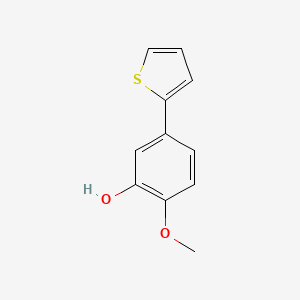
2-Methoxy-5-(thiophen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(thiophen-2-yl)phenol, 95%, also known as 2-Methoxy-5-thiophenylphenol, is a phenolic compound that has a wide variety of applications in scientific research. It is an important component in the synthesis of various compounds and has been studied extensively in the past few years.
Applications De Recherche Scientifique
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block for the synthesis of various compounds, including 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane and 2-methoxy-5-(thiophen-2-yl)benzaldehyde. It has also been used in the synthesis of various pharmaceutically active compounds, such as 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid and 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid methyl ester.
Mécanisme D'action
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is believed to act as a pro-drug, meaning that it is converted into an active form in the body. It is believed to be metabolized in the liver and converted into its active form, which is believed to be 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane. This compound is then believed to interact with various receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential effects on the body. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have anti-diabetic and anti-hypertensive effects. It has been shown to have an effect on the expression of various genes and proteins, including those involved in inflammation, apoptosis, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is a relatively easy compound to synthesize and is relatively inexpensive. It is also relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. It is also not very soluble in organic solvents, so it can be difficult to work with in organic solutions.
Orientations Futures
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has a wide range of potential applications in scientific research. Future research could focus on further exploring its potential pharmaceutical applications, as well as its potential applications in other areas such as agriculture and food science. Additionally, further research could be done to explore its potential as a potential therapeutic agent for various diseases, such as cancer and diabetes. Finally, further research could be done to explore its potential as a potential biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is synthesized through a reaction between 5-thiophen-2-ylphenol and methoxychlor in the presence of an acid catalyst. This reaction produces 2-methoxy-5-(thiophen-2-yl)phenol as the major product, with minor products such as 2-chloro-5-(thiophen-2-yl)phenol, 5-(thiophen-2-yl)phenol, and 2-methoxy-5-(thiophen-2-yl)benzaldehyde.
Propriétés
IUPAC Name |
2-methoxy-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-10-5-4-8(7-9(10)12)11-3-2-6-14-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXSCNLWPAKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685399 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(thiophen-2-YL)phenol | |
CAS RN |
1261967-06-9 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


